

The VEGFR-2 Kinase Domain: A Target for Small-Molecule Inhibitors

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Compound of Interest		
Compound Name:	Vegfr-2-IN-38	
Cat. No.:	B12373407	Get Quote

Small-molecule inhibitors of VEGFR-2 typically target the ATP-binding site within the intracellular kinase domain.[2] By competing with ATP, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5] The binding of these inhibitors is generally governed by interactions with key regions of the ATP-binding pocket:

- The Hinge Region: This region forms hydrogen bonds with the inhibitor, anchoring it in the active site.
- The DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif determines whether the kinase is in an active ("DFG-in") or inactive ("DFG-out") state. Type II inhibitors bind to the "DFG-out" conformation, often exhibiting greater selectivity.[6]
- The Hydrophobic Pocket: This region accommodates the more lipophilic parts of the inhibitor, contributing to binding affinity.
- The Gatekeeper Residue: The nature of this amino acid residue can influence the selectivity of inhibitors against other kinases.[6]

Key Chemical Scaffolds and their Structure-Activity Relationships

A variety of heterocyclic scaffolds have been explored for their potential as VEGFR-2 inhibitors. The following sections summarize the SAR for some of the most prominent classes.



Pyrimidine-Based Inhibitors

The pyrimidine core is a common feature in many VEGFR-2 inhibitors, acting as a scaffold that mimics the adenine ring of ATP to interact with the hinge region of the kinase.[7]

Thienopyrimidines: These fused heterocyclic compounds have shown significant promise as VEGFR-2 inhibitors.[8][9] The SAR studies on thienopyrimidine derivatives often focus on substitutions at various positions to optimize potency and selectivity. For instance, the introduction of an aryl urea moiety has been a successful strategy in developing potent anticancer agents acting via VEGFR inhibition.[8]

Pyrrolo[2,3-d]pyrimidines: This scaffold is another privileged structure in kinase inhibitor design, acting as a deaza-isostere of adenine.[10] The SAR of this class of compounds has been extensively studied, leading to the development of numerous potent EGFR and VEGFR kinase inhibitors.[10]

Quinoxaline-Based Inhibitors

Quinoxaline derivatives have been designed and synthesized as potent type-II VEGFR-2 inhibitors.[11] SAR studies have revealed that specific substitutions on the quinoxaline ring and the nature of the side chains are crucial for high inhibitory activity. For example, a urea moiety is often incorporated to form key hydrogen bonds within the active site.[11]

Other Promising Scaffolds

Researchers have also investigated other heterocyclic systems, such as nicotinamide-based derivatives and compounds featuring a 1,2,5-oxadiazole-2-oxide scaffold, as potential VEGFR-2 inhibitors.[3][12] These studies continue to expand the chemical space for designing novel and effective anti-angiogenic agents.

Quantitative Data on VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative compounds from various chemical series against VEGFR-2 and their anti-proliferative effects on cancer cell lines.



Compound ID	Scaffold	VEGFR-2 IC50 (nM)	Cell Line	Anti- proliferative IC50 (µM)	Reference
Sorafenib	Urea	54.00	-	-	[13]
15d	Quinoxaline	60.00	HepG2	24.10	[13]
7j (lead)	Pyrimidine	-	A549, HepG2	-	[14]
7d	Pyrimidine	-	A549	9.19	[14]
9s	Pyrimidine	-	A549	13.17	[14]
13n	Pyrimidine	-	HepG2	11.94	[14]
21b	Thieno[2,3-d]pyrimidine	33.4	-	-	[9]
21e	Thieno[2,3-d]pyrimidine	21	-	-	[9]
6	Nicotinamide	60.83	HCT-116	9.3	[12]
10	Nicotinamide	63.61	-	-	[12]
12b	1,2,5- Oxadiazole- 2-oxide	92	-	-	[3]
VIIa	Quinoxaline	High	-	-	[11]
22	1,2,3- Triazole/Pyrid ine	1.33	-	-	[4]
23	1,2,3- Triazole/Pyrid ine	1.63	-	-	[4]
36	Benzylidenet hiazolidine- 2,4-dione	280	-	-	[4]



37	Benzylidenet hiazolidine- 2,4-dione	250	-	-	[4]
38	Benzylidenet hiazolidine- 2,4-dione	220	-	-	[4]
CHMFL- VEGFR2-002	-	66	BaF3- VEGFR2	0.15	[15]

Experimental Protocols In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.

- Plate Coating: 96-well plates are coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
- Kinase Reaction: Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a buffer containing ATP and MgCl2.
- Phosphorylation: The kinase reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
- Detection: The level of substrate phosphorylation is detected using a specific antiphosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Signal Generation: A substrate for the conjugated enzyme is added to generate a colorimetric or chemiluminescent signal.
- Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

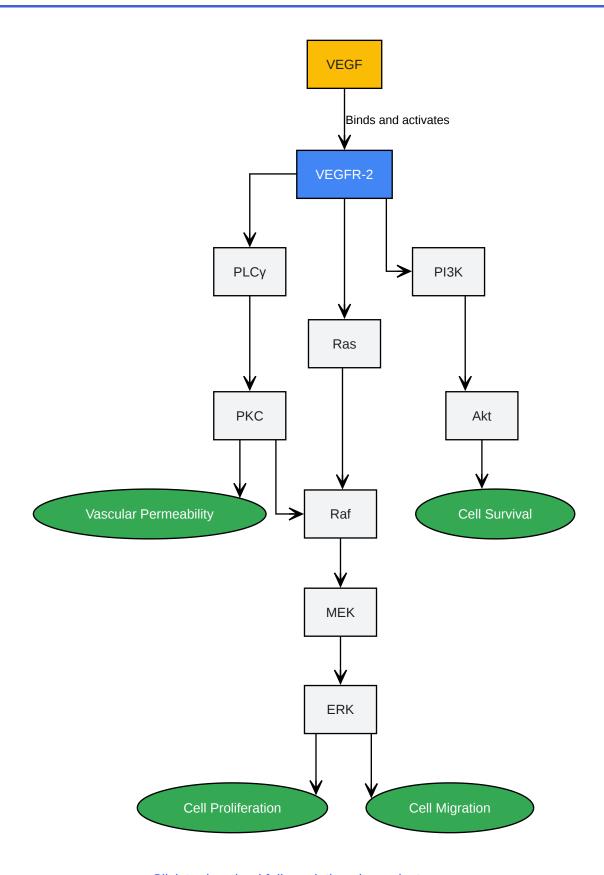


- Cell Seeding: Cancer cells (e.g., HepG2, PC3, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[13]
- Compound Treatment: The cells are treated with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for the discovery of VEGFR-2 inhibitors.

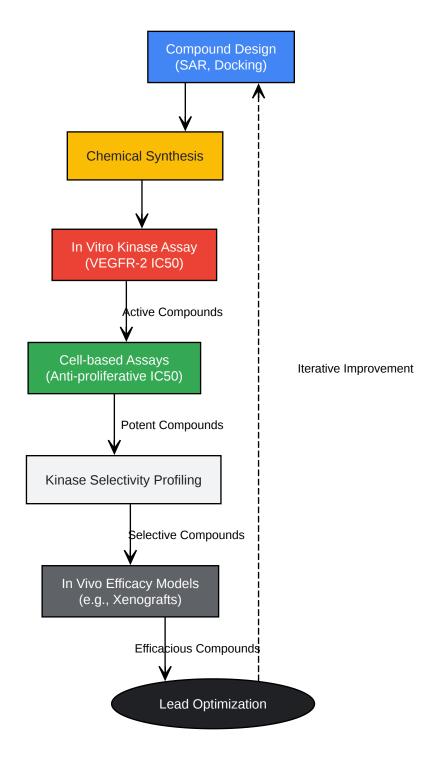




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Caption: VEGFR-2 Signaling Pathway.





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Caption: VEGFR-2 Inhibitor Discovery Workflow.

Conclusion



The development of small-molecule VEGFR-2 inhibitors is a cornerstone of modern antiangiogenic cancer therapy. A deep understanding of the structure-activity relationships for various chemical scaffolds is crucial for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The integration of computational design, chemical synthesis, and a cascade of in vitro and in vivo biological assays provides a robust framework for the discovery and optimization of novel therapeutic agents targeting VEGFR-2. Future efforts will likely focus on overcoming drug resistance and developing inhibitors with tailored selectivity profiles to minimize off-target toxicities.

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